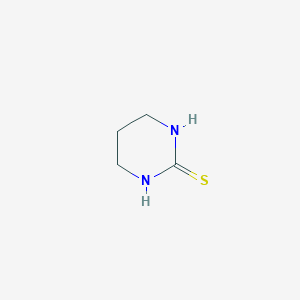

![molecular formula C11H13N3 B165735 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine CAS No. 135875-10-4](/img/structure/B165735.png)

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

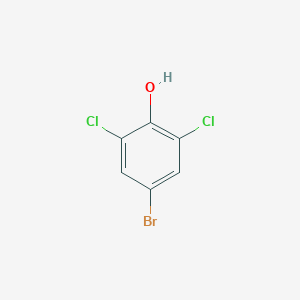

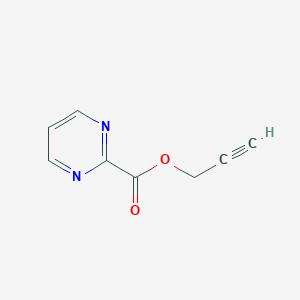

“2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine” is a chemical compound . It is also known as "1H-[1,4]Diazepino[1,7-a]benzimidazole,2,3,4,5-tetrahydro-" .

Synthesis Analysis

The synthesis of similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines, has been reported . The synthesis was carried out under metal-free and solvent-free conditions, which is beneficial for minimizing waste generation . The reactions proceeded smoothly with a broad scope of substrates, providing the expected products in good to excellent yields .Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine” is characterized by the presence of three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines, have been studied . These reactions were found to proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine” include a boiling point of 401.6±38.0 °C and a density of 1.29±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Overview of 2,3-Benzodiazepine-related Compounds

2,3-Benzodiazepines are a critical class of biologically active compounds, with some members advancing to human clinical stages. The exploration of diazepine and 1,2,5-triazepine derivatives by substituting the benzene ring with five-membered nitrogen heterocycles has expanded over the past 30 years. These studies are vital as they promise new medicinal compounds against diseases lacking remedies, like certain cancers, and address the challenge of antibiotic resistance. The review by Földesi, Volk, and Milen (2018) emphasizes the significant biological efficacy of these compounds, highlighting their potential in pharmaceutical applications (Földesi, Volk, & Milen, 2018).

Synthetic Utilities of o-Phenylenediamines

The synthesis and biological applications of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines represent a key area of study. The work by Ibrahim (2011) reviews these methods up to 2011, shedding light on the development of azolylthiazoles and their importance in medicinal chemistry. The review points to efficient procedures for synthesizing relevant compounds, including those related to 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, demonstrating their potential in addressing various medical needs (Ibrahim, 2011).

1,4-Diazepines: Biological Significance

1,4-Diazepines, containing two nitrogen atoms in a seven-membered heterocyclic compound, exhibit a wide range of biological activities, such as antipsychotic, anxiolytic, and anticancer properties. The review by Rashid et al. (2019) summarizes the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives, underscoring their importance in pharmaceutical industries. This highlights the potential of compounds within the benzodiazepine family, including 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, for therapeutic applications (Rashid et al., 2019).

Synthesis of 1,4- and 1,5-Benzodiazepines

The systematic synthetic strategies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor have been extensively reviewed by Teli et al. (2023). Their work covers the past five years (2018–2022), providing a comprehensive overview of novel and efficient methods for the synthesis of these biologically active moieties. This showcases the ongoing research and development efforts to create effective pharmaceuticals within the benzodiazepine class, potentially including compounds similar to 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine (Teli et al., 2023).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11-5-6-12-7-8-14(10)11/h1-4,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCKNPRYSOIYFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN2C1=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567617 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine | |

CAS RN |

135875-10-4 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)